![molecular formula C13H17N3O2 B1409178 [4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester CAS No. 1402559-25-4](/img/structure/B1409178.png)
[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester
Overview
Description
“[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C13H17N3O2 . It is also known as CPCC. The carbamate group is a key structural motif in many approved drugs and prodrugs .
Synthesis Analysis
Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are often used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .Molecular Structure Analysis
The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .Physical And Chemical Properties Analysis
The molecular weight of “[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester” is 247.29 g/mol. Carbamates display very good chemical and proteolytic stabilities .Scientific Research Applications
Synthesis Techniques
Several studies have focused on the synthesis of tert-butyl carbamates and their derivatives, showcasing their applications in producing chiral compounds, protecting groups, and intermediates for further chemical transformations. For instance, the asymmetric Mannich reaction has been used to synthesize tert-butyl phenyl(phenylsulfonyl)methylcarbamate, demonstrating the utility of carbamates in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Similarly, the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone showcases the role of carbamates as chiral auxiliaries (Brenner, Vecchia, Leutert, & Seebach, 2003).
Deprotection Studies
Research on the deprotection of tert-butyl carbamates using aqueous phosphoric acid highlights their stability and selective removal in the presence of other sensitive functional groups. This approach offers an environmentally benign and mild option for deprotecting tert-butyl carbamates without harming the stereochemical integrity of substrates (Li et al., 2006).
Structural and Crystallographic Insights
Crystallographic studies of various carbamate derivatives, such as the (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, provide insights into the molecular conformation, packing, and interactions within crystals. These studies are crucial for understanding the physical properties and reactivity of these compounds (Kant, Singh, & Agarwal, 2015).
Potential Antimicrobial Agents
The synthesis and characterization of substituted phenyl azetidines, including the preparation of tert-butyl carbamates as intermediates, indicate their potential as antimicrobial agents. This research demonstrates the versatility of carbamates in medicinal chemistry and drug development processes (Doraswamy & Ramana, 2013).
Environmental and Safety Considerations
Studies also address environmental concerns and safety aspects related to the synthesis and application of carbamates. For example, the development of a tolylenediisocyanate synthesis process without phosgene shows the industry's move towards safer and more sustainable chemical processes, using carbamates as key intermediates (Aso & Baba, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[4-(cyanomethylamino)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-11-6-4-10(5-7-11)15-9-8-14/h4-7,15H,9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKYHZMNQKDZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1409095.png)

![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)


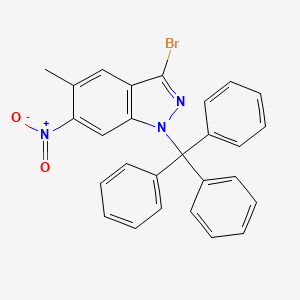
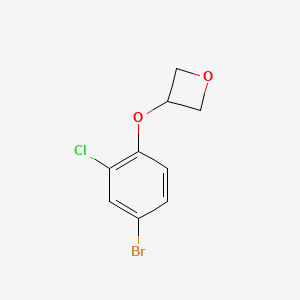
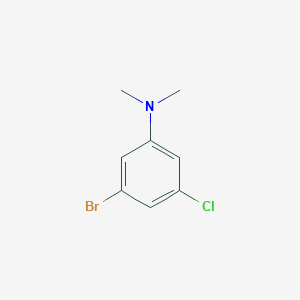
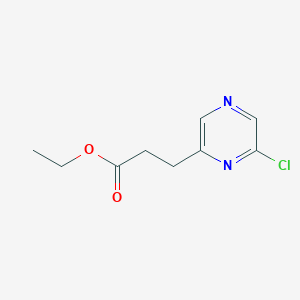
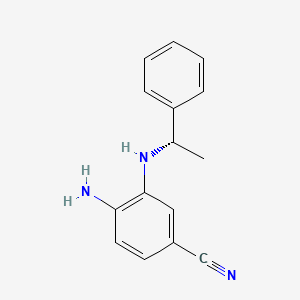
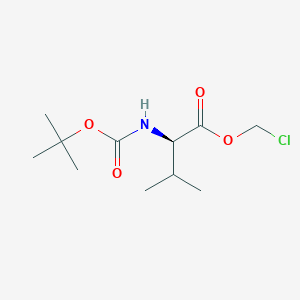
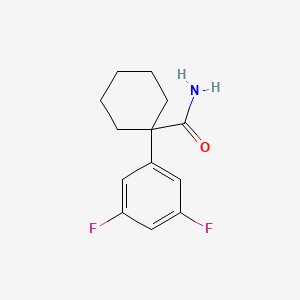
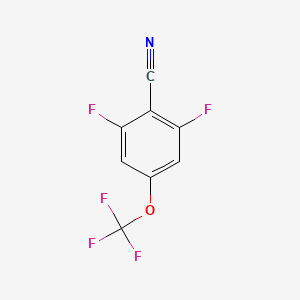
![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)